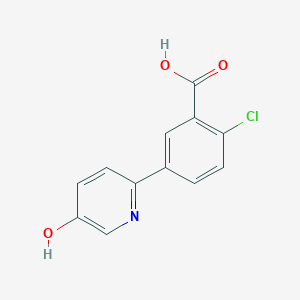

2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid

Description

Contextualization within Advanced Medicinal Chemistry Precursor Design

In the field of medicinal chemistry, the design of new therapeutic agents often relies on the use of "privileged scaffolds"—molecular frameworks that are known to interact with a variety of biological targets. Both benzoic acid derivatives and pyridine-containing structures are recognized as such scaffolds.

The 2-chlorobenzoic acid component is a common starting material in the synthesis of a range of pharmaceuticals. multichemindia.comwikipedia.org Its chemical reactivity and stability make it a versatile precursor for creating more complex molecules. multichemindia.com The presence of the chlorine atom and the carboxylic acid group provides two distinct points for chemical modification, allowing for the construction of diverse molecular libraries for drug screening. Chlorinated compounds, in general, are integral to a large number of FDA-approved drugs, highlighting the importance of this functional group in modulating the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov

Similarly, the pyridine (B92270) ring is a fundamental heterocyclic scaffold found in a vast array of bioactive natural products and synthetic drugs. nih.govresearchgate.net Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for binding to biological targets such as enzymes and receptors. researchgate.net The addition of a hydroxyl group, as in 5-hydroxypyridine, further enhances its potential for biological interactions through hydrogen bonding and can serve as a handle for further functionalization. researchgate.net

The combination of these two moieties in 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid results in a precursor that embodies the principles of modern medicinal chemistry design. The strategic fusion of a halogenated benzoic acid with a functionalized pyridine ring creates a novel chemical entity with a high potential for biological activity. This approach of combining known privileged structures is a common and effective strategy in the quest for new drug candidates. nih.gov

Below is a table summarizing the properties of the parent scaffolds:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Features in Medicinal Chemistry |

| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | Precursor for NSAIDs and other drugs; provides sites for chemical modification. multichemindia.comwikipedia.org |

| 5-Hydroxypyridine | C₅H₅NO | 95.10 | Common scaffold in bioactive compounds; nitrogen and hydroxyl groups for biological interactions. researchgate.net |

Strategic Significance as a Privileged Building Block for Heterocyclic Scaffolds

The strategic value of this compound lies in its potential as a versatile building block for the synthesis of more complex heterocyclic scaffolds. The term "privileged building block" refers to a molecule that can be readily modified to produce a variety of derivatives, often with diverse biological activities. This compound fits that description due to its multiple reactive sites.

The carboxylic acid group can be converted into a wide range of functional groups, such as esters, amides, and ketones, or it can participate in cyclization reactions to form new heterocyclic rings. The hydroxyl group on the pyridine ring can be alkylated, acylated, or used as a nucleophile in various coupling reactions. The chlorine atom, while generally less reactive than bromine or iodine in cross-coupling reactions, can still undergo substitution or participate in metal-catalyzed coupling reactions under specific conditions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net

The biaryl linkage between the benzoic acid and pyridine rings is a common structural motif in many biologically active compounds. researchgate.net The synthesis of such a linkage is often achieved through transition metal-catalyzed cross-coupling reactions. A plausible synthetic route to this compound would involve a Suzuki-Miyaura coupling between a boronic acid derivative of one of the aromatic rings and a halide of the other.

A potential synthetic approach is outlined in the table below:

| Reactant 1 | Reactant 2 | Coupling Reaction | Key Conditions |

| 2-Chloro-5-(dihydroxyboryl)benzoic acid | 2-Bromo-5-hydroxypyridine | Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃), and a suitable solvent. researchgate.netbeilstein-journals.org |

| 2-Chlorobenzoic acid-5-boronic acid ester | 2-Chloro-5-hydroxypyridine (B185701) | Suzuki-Miyaura Coupling | Palladium catalyst and base. researchgate.netnih.gov |

Once synthesized, this compound can serve as a platform for generating a library of compounds for high-throughput screening. The ability to selectively modify different parts of the molecule allows for a systematic exploration of the structure-activity relationships (SAR) of its derivatives. This strategic approach is central to modern drug discovery and the development of new functional materials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(5-hydroxypyridin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-10-3-1-7(5-9(10)12(16)17)11-4-2-8(15)6-14-11/h1-6,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSBVPLETOXWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692737 | |

| Record name | 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261900-90-6 | |

| Record name | Benzoic acid, 2-chloro-5-(5-hydroxy-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261900-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 5 Hydroxypyridin 2 Yl Benzoic Acid

Retrosynthetic Analysis and Key Synthetic Disconnections for 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid

A retrosynthetic analysis of this compound primarily identifies the C-C bond between the benzene (B151609) and pyridine (B92270) rings as the most logical point for disconnection. This disconnection points toward a cross-coupling reaction as the final key step in the synthesis. This strategy gives rise to two primary synthetic routes, differing in which precursor carries the organometallic component and which carries the halide.

Primary Synthetic Disconnections:

Route A: Disconnection at the aryl-aryl bond leads to a (2-chloro-5-halobenzoyl) derivative and a 5-hydroxypyridine organometallic species (e.g., a boronic acid or ester).

Route B: An alternative disconnection at the same bond suggests coupling a 2-chloro-5-(organometallic)benzoic acid derivative with a 2-halo-5-hydroxypyridine.

Both routes rely on the robust and predictable nature of modern cross-coupling reactions, with the choice between them often depending on the commercial availability, stability, and ease of synthesis of the required precursors. The hydroxyl and carboxylic acid functional groups may require protection during the synthesis to prevent unwanted side reactions, although modern coupling methods often exhibit high functional group tolerance. nih.gov

Classical Organic Synthesis Approaches to the Core Structure

Classical organic synthesis provides foundational methods for preparing the key precursors required for the final assembly of the target molecule. These multi-step sequences are crucial for constructing the substituted benzoic acid and pyridine rings from simpler starting materials.

One essential precursor is a substituted 2-chlorobenzoic acid. For instance, 2-chloro-5-aminobenzoic acid can be synthesized from ortho-chloro-benzoic acid. This process involves the nitration of ortho-chloro-benzoic acid, followed by the reduction of the resulting chloro-nitro-benzoic acid intermediates to yield the corresponding chloro-amino-benzoic acids. google.com The desired 2-chloro-5-amino-benzoic acid can then be isolated by carefully controlling the pH of the aqueous medium. google.com

Another key intermediate is 2-chloro-5-hydroxypyridine (B185701). This compound can be prepared through several established routes. One method starts with 2-amino-5-bromopyridine (B118841), which undergoes a diazotization reaction to yield 5-bromo-2-chloropyridine. guidechem.com This intermediate can then be converted into the target 2-chloro-5-hydroxypyridine through steps involving boronic acid formation and subsequent hydrolysis. guidechem.com An alternative synthesis involves the hydrolysis of 2-chloro-5-acetoxypyridine using a base like potassium carbonate in methanol (B129727) to give 2-chloro-5-hydroxypyridine in high yield. chemicalbook.com An alternative synthesis of this key synthon from 3-iodo-6-chloropyridine has also been described. psu.edu

Modern Catalytic Strategies in the Formation of this compound

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. These strategies are central to forming the biaryl linkage in this compound and for synthesizing its precursors.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, making it ideal for the synthesis of 2-arylpyridines and other biaryl compounds. nih.govnih.govclaremont.edu This palladium-catalyzed reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or ester. nih.gov

For the synthesis of this compound, a Suzuki coupling would be employed using one of the precursor pairs identified in the retrosynthetic analysis. For example, a 2-halopyridine derivative could be coupled with a substituted phenylboronic acid. The reaction is typically performed using a palladium catalyst, such as Pd(dppf)Cl₂, in the presence of a base and a suitable solvent system. nih.govresearchgate.net The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields. researchgate.netmdpi.com Ligand-free catalytic systems are also gaining traction as they offer advantages in terms of cost and recyclability. rsc.org

| Parameter | Common Examples | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂, CataXCium A Pd G3 | nih.govnih.govmdpi.com |

| Base | K₂CO₃, Na₃PO₄, K₃PO₄ | nih.govmdpi.com |

| Solvent | Dioxane/H₂O, Toluene (B28343), EtOH/H₂O | nih.govnih.govmdpi.com |

| Temperature | 65-110 °C | nih.govmdpi.com |

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for various organic transformations. While a direct organocatalytic coupling to form the final biaryl structure is less common, these methods are valuable for the synthesis and functionalization of the benzoic acid and pyridine precursors.

For pyridine derivatives, photochemical organocatalytic methods have been developed for C-H functionalization. nih.goviciq.org These reactions can proceed via pyridinyl radicals, allowing for the introduction of various substituents with distinct positional selectivity compared to classical methods. nih.goviciq.orgresearchgate.netacs.org Such strategies could be employed to synthesize complex pyridine building blocks.

For the synthesis of benzoic acid derivatives, organocatalytic systems have been explored for the selective oxidation of hydrocarbons under mild conditions using molecular oxygen. researchgate.net For example, N-hydroxyphthalimide (NHPI) is a well-known organocatalyst for the oxyfunctionalization of C-H bonds, which can be applied to the oxidation of toluene derivatives to form benzoic acids. researchgate.net

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions, offering efficient and environmentally friendly routes to complex molecules. mdpi.com Enzymes can be used to synthesize key precursors for this compound with high stereoselectivity and under mild conditions.

Green Chemistry Principles in the Development of Sustainable Synthesis Routes for this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. ijpsjournal.comejcmpr.com This involves several key strategies:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives is a primary goal. Water is an excellent green solvent, and cross-coupling reactions like the Suzuki coupling can often be performed in aqueous media, reducing both cost and environmental impact. mdpi.commdpi.com Supercritical carbon dioxide (scCO₂) is another alternative that is non-toxic and allows for easy product separation. ijpsjournal.commdpi.com

Catalysis: The use of catalytic reagents (e.g., transition metals, organocatalysts, enzymes) is inherently greener than using stoichiometric reagents, as it reduces waste. ejcmpr.com Developing recyclable catalysts further enhances the sustainability of the process.

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com Flow chemistry is another approach that can improve efficiency and safety. ijpsjournal.com

Renewable Feedstocks: While not always feasible for complex aromatic compounds, exploring routes that begin from renewable biomass sources is a long-term goal of green chemistry. researchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective. rsc.orgmdpi.com

Process Chemistry Considerations for Scalable Synthesis in Academic Research

The synthesis of this compound on a scale suitable for extensive academic research necessitates a strategic approach that prioritizes efficiency, cost-effectiveness, and safety. While a direct, optimized procedure for this specific molecule is not extensively documented in public literature, a scalable synthesis can be projected by examining the preparation of its key structural fragments and the subsequent coupling methodologies. A logical and common approach for constructing such biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This strategy involves the synthesis of two key intermediates: a substituted benzoic acid and a substituted pyridine, one bearing a boronic acid (or its ester equivalent) and the other a halide. For the purpose of this analysis, we will consider the coupling between a 2-chloro-5-halobenzoic acid derivative and a 5-hydroxypyridine-2-boronic acid derivative, or the inverse pairing. The primary considerations for scaling this process in an academic setting revolve around the robust preparation of these precursors and the optimization of the final cross-coupling step.

Selection and Synthesis of Key Intermediates

| Starting Material | Key Steps | Reported Overall Yield | Purity |

|---|---|---|---|

| o-Chlorobenzoic acid | Nitration, Reduction, Diazotization/Iodination | Not specified in single source | High purity achievable after crystallization |

| Methyl anthranilate | Iodination, Sandmeyer Reaction (Chlorination), Hydrolysis | 64-80% | 95-98% |

Pyridine Fragment: The second key intermediate, 2-boronyl-5-hydroxypyridine (or its protected form), can be synthesized from 2-chloro-5-hydroxypyridine. psu.edu The synthesis of 2-chloro-5-hydroxypyridine itself can be achieved from precursors such as 2-amino-5-bromopyridine through diazotization, followed by conversion to a boronic acid and subsequent hydrolysis. guidechem.com Protecting the hydroxyl group, for instance as an acetate, may be necessary during the synthesis and the subsequent coupling reaction to prevent side reactions. chemicalbook.com

Optimization of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, but its transition from small-scale discovery to larger-scale academic use requires careful optimization. organic-chemistry.org

Catalyst and Ligand Selection: The choice of the palladium source and ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern pre-catalysts (e.g., Pd-PEPPSI complexes or G3-type catalysts) are often more stable, efficient, and reproducible, which is crucial for scalable work. sigmaaldrich.comyonedalabs.com The catalyst loading should be minimized to reduce costs and simplify purification by lowering residual palladium levels in the final product. nih.gov

Reaction Conditions: Solvents, bases, and temperature must be carefully selected. A mixture of an organic solvent like dioxane or THF with water is common. nrochemistry.com The choice of base (e.g., K₂CO₃, K₃PO₄) can significantly influence the reaction rate and yield. yonedalabs.com For scalability, it is important to use conditions that are not overly harsh (e.g., excessively high temperatures) and to ensure good mixing, which can be a challenge in larger reaction vessels. nih.gov

Work-up and Purification: A significant challenge in scaling up is the purification of the final product. Chromatography, which is common in small-scale synthesis, is often impractical for larger quantities. Therefore, developing a robust crystallization or precipitation method is essential. researchgate.net The removal of the palladium catalyst is a critical step to ensure the purity of the final compound. This can be achieved through treatment with metal scavengers (like Si-Thiol), activated carbon, or by designing a workup that effectively removes metal residues through aqueous washes. nih.gov

Safety and Handling: When scaling up, the potential for exotherms must be managed. For reactions that release significant heat, a semi-batch process (where one reagent is added gradually to the other) may be safer than a traditional batch process. researchgate.net Using air- and moisture-stable pre-catalysts simplifies handling and improves the reliability of the reaction on a larger scale. sigmaaldrich.com

| Parameter | Consideration for Scalability | Examples/Recommendations |

|---|---|---|

| Catalyst | Use air-stable pre-catalysts for reproducibility; minimize loading for cost and purity. | XPhos-Pd-G3, SPhos-Pd-G2, cataCXium A Pd G3 sigmaaldrich.com |

| Solvent | Choose solvents that are effective, safe, and easily removed. | THF/Water, Dioxane/Water, Toluene nrochemistry.comrose-hulman.edu |

| Base | Select a base that is effective but does not cause degradation of starting materials or product. | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Temperature | Optimize for the lowest effective temperature to minimize side reactions and energy consumption. | Room temperature to ~100 °C, depending on substrates nrochemistry.com |

| Purification | Avoid chromatography; develop robust crystallization or extraction procedures. | Recrystallization, aqueous washes, use of metal scavengers. nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloro 5 5 Hydroxypyridin 2 Yl Benzoic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by providing highly accurate mass-to-charge ratio (m/z) measurements. For 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid (molecular formula: C₁₂H₈ClNO₃), HRMS analysis would yield an exact mass measurement that can confirm its elemental formula and, by extension, its molecular weight with a high degree of confidence.

Typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of this compound is 250.0215 Da. An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this theoretical value, providing strong evidence for the compound's identity.

Furthermore, fragmentation analysis (MS/MS) in HRMS can provide valuable structural information. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule, further corroborating the proposed structure.

Table 1: Predicted HRMS Data for this compound

| Ion Adduct | Predicted m/z |

| [M+H]⁺ | 250.0215 |

| [M+Na]⁺ | 272.0034 |

| [M-H]⁻ | 248.0068 |

Note: The data in this table is predicted and for illustrative purposes.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environments, and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The aromatic region would be complex due to the presence of two substituted rings.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule, distinguishing between aromatic, carboxylic, and hydroxyl-bearing carbons.

Multi-Dimensional NMR:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, helping to assign protons on the same spin system (i.e., within the same aromatic ring).

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the connectivity between the benzoic acid and pyridine (B92270) rings.

NMR can also be used to study dynamic processes such as tautomerism, particularly the potential equilibrium between the hydroxypyridine and pyridone forms. Changes in chemical shifts or the presence of multiple sets of signals under different conditions (e.g., solvent, temperature) could provide evidence for such phenomena.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~13.0 (broad s) | ~168.0 |

| Benzoic Acid Ring | 7.5 - 8.2 (m) | 125.0 - 140.0 |

| Pyridine Ring | 7.0 - 8.5 (m) | 110.0 - 155.0 |

| Hydroxyl (OH) | ~9.5 (broad s) | - |

Note: The data in this table is predicted based on related structures and is for illustrative purposes. Actual values may vary.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, SCXRD analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the solid state, including the dihedral angle between the benzoic acid and pyridine rings.

Intermolecular interactions: A detailed picture of how the molecules pack in the crystal lattice, revealing hydrogen bonding (e.g., involving the carboxylic acid and hydroxyl groups), π-π stacking, and other non-covalent interactions.

This technique provides an unambiguous determination of the molecular structure and can reveal subtle stereochemical details that are not accessible by other methods.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.67 |

| Volume (ų) | 1025.4 |

| Z | 4 |

Note: This data is hypothetical and for illustrative purposes only, as no crystal structure has been reported in the searched literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups and studying intermolecular interactions.

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the O-H stretch of the phenol (B47542) (~3200-3600 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), and various C=C and C-H vibrations in the aromatic rings. Hydrogen bonding would be evident from the broadening and shifting of the O-H and C=O bands.

Raman Spectroscopy: Would complement the IR spectrum, often providing stronger signals for non-polar bonds and symmetric vibrations. Aromatic ring breathing modes would be particularly prominent.

By comparing the spectra of the solid sample with that in solution, it is possible to gain insights into the effects of intermolecular hydrogen bonding in the solid state.

Table 4: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | IR |

| C=O (Carboxylic Acid) | ~1700 | IR, Raman |

| O-H (Phenol) | 3200-3600 | IR |

| C-Cl | 600-800 | IR, Raman |

| Aromatic C=C | 1400-1600 | IR, Raman |

Note: These are typical ranges and the exact positions can vary.

Advanced Chromatographic Techniques (e.g., HPLC-UV/MS, GC-MS) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector (HPLC-UV), this is a primary method for determining the purity of this compound. The compound's aromatic nature should lead to strong UV absorbance, allowing for sensitive detection. A single, sharp peak would indicate high purity, while the presence of other peaks would signify impurities. By using a calibrated standard, HPLC can also be used for quantitative analysis.

HPLC-MS: Coupling HPLC with a mass spectrometer provides an even more powerful analytical tool. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass information for each peak. This allows for the identification of impurities and by-products based on their mass-to-charge ratios.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Derivatization of the carboxylic acid and hydroxyl groups (e.g., by silylation) might be necessary to increase the volatility of this compound for GC-MS analysis.

These techniques are invaluable during the synthesis and purification stages, providing crucial feedback on reaction completion and the effectiveness of purification methods.

Table 5: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and/or Mass Spectrometry (ESI) |

Note: These are typical starting conditions and would require optimization.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Analysis of Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD signal.

However, if chiral derivatives of this compound were to be synthesized (for example, by introducing a chiral center through esterification with a chiral alcohol), ECD and VCD could be used to:

Determine the absolute configuration: By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute stereochemistry can be determined.

Assess enantiomeric purity: The intensity of the CD signal is proportional to the enantiomeric excess.

These techniques would be essential for the stereochemical characterization of any chiral analogues or derivatives of the title compound.

Applications of 2 Chloro 5 5 Hydroxypyridin 2 Yl Benzoic Acid As a Versatile Synthetic Intermediate

Strategic Utility in the Construction of Complex Heterocyclic Systems

The inherent structural features of 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid, namely the carboxylic acid, the hydroxyl group, the chloro substituent, and the nitrogen atom within the pyridine (B92270) ring, provide a rich platform for the synthesis of diverse and complex heterocyclic systems. The carboxylic acid group can be readily converted into a variety of functional groups such as amides, esters, and ketones, which can then participate in intramolecular cyclization reactions to form fused ring systems.

For instance, the carboxylic acid can be coupled with an amine to form an amide, which can subsequently undergo an intramolecular N-arylation reaction, facilitated by the chloro substituent, to construct a lactam-fused biaryl system. Similarly, the hydroxyl group on the pyridine ring can act as a nucleophile in intramolecular etherification or esterification reactions, leading to the formation of oxygen-containing heterocyclic rings. The pyridine nitrogen also offers a site for alkylation or salt formation, which can influence the reactivity of the entire molecule and guide the regioselectivity of subsequent transformations.

The strategic combination of these functionalities allows for a modular approach to the synthesis of complex polycyclic heteroaromatic compounds, which are often challenging to access through other synthetic routes.

Role in Fragment-Based Synthesis and Lead Discovery Methodologies (Chemical fragments, not biological leads)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of starting points for drug development. This approach relies on the screening of small, low-complexity molecules, or "fragments," that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent lead compounds.

This compound, with a molecular weight and structural complexity that align with the principles of fragment-based design, is an ideal candidate for inclusion in fragment libraries. Its constituent parts, the chlorobenzoic acid and the hydroxypyridine, are common motifs in known bioactive molecules. The defined vectors for chemical elaboration—the carboxylic acid, hydroxyl group, and the position ortho to the chloro group—provide clear and synthetically accessible points for fragment growing and linking.

By incorporating this fragment into screening libraries, chemists can explore the chemical space around the biaryl scaffold. Hits containing this fragment can be readily optimized by modifying the substitution pattern on either the benzoic acid or the pyridine ring, or by linking it to other fragments that bind to adjacent sites on the target protein. This modularity accelerates the hit-to-lead optimization process.

Development of Novel Retrosynthetic Strategies Leveraging its Unique Structural Features

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. The unique structural features of this compound can inspire the development of novel retrosynthetic strategies for complex target molecules containing a similar biaryl core.

A key disconnection in the retrosynthesis of such targets would be the carbon-carbon bond connecting the benzoic acid and pyridine rings. This bond can be retrosynthetically disconnected via a Suzuki-Miyaura or a Stille cross-coupling reaction. This would lead to two simpler precursors: a boronic acid or ester derivative of one ring and a halide derivative of the other. For instance, the target molecule could be disconnected to 2-chloro-5-bromobenzoic acid and 5-hydroxypyridine-2-boronic acid.

Alternatively, a retrosynthetic approach could involve the construction of the pyridine ring onto a pre-existing benzoic acid derivative. For example, a suitably functionalized benzoic acid could be reacted with a 1,5-dicarbonyl compound or its equivalent to form the pyridine ring via a Hantzsch-type pyridine synthesis. The presence of the chloro and hydroxyl groups adds further complexity and potential for regiocontrol in such synthetic designs.

Integration into Automated Synthesis Platforms for Library Generation

The increasing demand for large and diverse compound libraries for high-throughput screening has driven the development of automated synthesis platforms. These platforms enable the rapid and efficient synthesis of thousands of compounds in a parallel or combinatorial fashion.

The structure of this compound is well-suited for integration into such automated workflows. The carboxylic acid can be readily coupled to a diverse library of amines or alcohols using automated liquid handlers and robotic systems. Similarly, the hydroxyl group can be alkylated or acylated with a variety of reagents.

The robust and well-established nature of these reactions makes them amenable to automation. By utilizing this building block in an automated synthesis platform, it is possible to generate large libraries of biaryl compounds with diverse substitution patterns. This allows for a systematic exploration of the structure-activity relationships of this scaffold, accelerating the discovery of new molecules with desired properties. The table below illustrates a hypothetical library that could be generated from this scaffold using automated synthesis.

| Scaffold | R1 (Amine for Amide Formation) | R2 (Alkyl Halide for Ether Formation) | Product Structure |

|---|---|---|---|

| This compound | Methylamine | Methyl Iodide | N-Methyl-2-chloro-5-(5-methoxypyridin-2-yl)benzamide |

| Ethylamine | Ethyl Bromide | N-Ethyl-2-chloro-5-(5-ethoxypyridin-2-yl)benzamide | |

| Aniline | Benzyl Bromide | N-Phenyl-2-chloro-5-(5-(benzyloxy)pyridin-2-yl)benzamide | |

| Piperidine | Propyl Iodide | (2-Chloro-5-(5-propoxypyridin-2-yl)phenyl)(piperidin-1-yl)methanone |

Case Studies in the Synthesis of Advanced Organic Molecules (excluding biological activity/clinical relevance)

While specific, non-proprietary case studies detailing the use of this compound in the synthesis of advanced organic molecules are not widely available in the public domain, its structural motifs are present in a variety of complex organic compounds. The principles outlined in the previous sections can be applied to the synthesis of such molecules.

For example, the synthesis of a complex polycyclic aromatic compound could utilize this benzoic acid derivative as a key starting material. A plausible synthetic route could involve an initial Suzuki coupling to introduce a third aromatic ring, followed by an intramolecular cyclization reaction to form a fused polycyclic system. The chloro and hydroxyl groups would serve as crucial handles to control the regiochemistry of these transformations and to introduce further functionalization in the final steps of the synthesis.

The following table outlines a hypothetical multi-step synthesis of an advanced organic molecule starting from this compound, showcasing its versatility.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification | Methanol (B129727), Sulfuric acid (catalytic), Reflux | Methyl 2-chloro-5-(5-hydroxypyridin-2-yl)benzoate |

| 2 | Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, K2CO3, Toluene (B28343)/Water, Reflux | Methyl 2-chloro-5-(5-hydroxy-6-phenylpyridin-2-yl)benzoate |

| 3 | Intramolecular Buchwald-Hartwig Amination | Pd(OAc)2, XPhos, Cs2CO3, Toluene, Reflux | A fused lactam-containing polycyclic aromatic compound |

| 4 | Hydrolysis | LiOH, THF/Water | Carboxylic acid of the polycyclic aromatic compound |

Emerging Research Directions and Future Challenges in the Study of 2 Chloro 5 5 Hydroxypyridin 2 Yl Benzoic Acid

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Future research would likely focus on developing advanced catalytic systems to improve the synthesis and functionalization of 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid. Investigations could target the use of palladium, copper, or nickel-based catalysts for cross-coupling reactions to modify the pyridine (B92270) or benzoic acid rings. The goal would be to achieve higher yields, reduce reaction times, and control regioselectivity, particularly for late-stage diversification of the molecule. Challenges include catalyst poisoning by the pyridine nitrogen and achieving selectivity in the presence of multiple reactive sites (the chloro-, hydroxyl-, and carboxylic acid groups).

Application of Flow Chemistry and Microreactor Technology in Synthesis

The synthesis of this compound could be significantly optimized through the adoption of continuous flow chemistry. beilstein-journals.org This technology offers precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields and safety, especially for potentially hazardous reactions. beilstein-journals.orgnih.gov Microreactors could enable the rapid screening of reaction conditions and catalysts, accelerating the optimization process. A key challenge would be managing the solubility of intermediates and the final product to prevent clogging of the reactor channels.

Photochemical and Electrochemical Transformations of this compound

Photochemical and electrochemical methods represent a frontier for creating novel derivatives of this compound. Photoredox catalysis, for instance, could enable transformations that are difficult to achieve with traditional thermal methods, such as C-H functionalization or decarboxylative couplings. Electrochemical synthesis could offer a greener alternative for oxidation or reduction reactions, avoiding harsh chemical reagents. A significant hurdle would be to understand the electrochemical and photochemical behavior of the molecule to control the reaction pathways and prevent degradation.

Development of Supramolecular Assemblies Utilizing this compound as a Building Block

The structure of this compound, with its hydrogen bond donors (hydroxyl and carboxylic acid) and acceptors (pyridine nitrogen, carbonyl oxygen), makes it a candidate for the design of supramolecular structures. Research could explore its use in forming metal-organic frameworks (MOFs), hydrogen-bonded networks, or liquid crystals. The challenge lies in predicting and controlling the self-assembly process to create materials with desired properties, such as porosity or specific electronic characteristics.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Optimization

Q & A

Q. What are the recommended methods for synthesizing 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid, and how can reaction yields be optimized?

The synthesis typically involves coupling reactions between halogenated benzoic acid derivatives and hydroxypyridine precursors. A common approach is Suzuki-Miyaura cross-coupling, which requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (e.g., DMF/H₂O) . Yield optimization may involve:

- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.

- Catalyst loading : Testing 1–5 mol% Pd to minimize cost while retaining efficiency.

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures for high-purity isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- NMR : and NMR to confirm aromatic proton environments and substituent positions. For example, the hydroxypyridin-2-yl group shows distinct deshielded protons at δ 8.2–8.5 ppm .

- HRMS : To verify molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .

- IR : Identification of carboxylic acid (1700–1720 cm) and hydroxyl (3200–3400 cm) stretches .

Contradictions (e.g., unexpected splitting in NMR) are resolved by comparing experimental data with computational simulations (DFT) or repeating measurements under standardized conditions .

Q. How can researchers validate the purity of this compound for biological assays?

- HPLC : Use a C18 column with UV detection at 254 nm; a single peak with >95% area indicates purity.

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.4% .

- Melting point : Sharp, consistent melting points (±2°C) suggest homogeneity .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic ambiguities in this compound’s structure?

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 15N^{15}\text{N}15N) enhance mechanistic studies of this compound’s reactivity?

- Tracer studies : Synthesize -labeled derivatives at the carboxylic acid group to track decarboxylation pathways via -NMR .

- Kinetic isotope effects (KIE) : Compare reaction rates between / variants to identify rate-determining steps in nucleophilic substitutions .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

- Molecular docking : Use AutoDock Vina with a grid centered on the active site of target proteins (e.g., kinases or GPCRs).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- Free energy calculations : Apply MM/PBSA to estimate binding free energies, focusing on contributions from the chloro and hydroxypyridinyl groups .

Q. How should researchers address discrepancies between in vitro and in vivo activity data for this compound?

- Bioavailability analysis : Measure logP (e.g., via shake-flask method) to assess membrane permeability. A logP >3 may indicate poor aqueous solubility, requiring formulation adjustments .

- Metabolic stability : Perform liver microsome assays to identify metabolic hotspots (e.g., hydroxylation of the pyridine ring) .

- Pharmacokinetic modeling : Use compartmental models to correlate in vitro IC with plasma concentration-time profiles .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.